(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone
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Description
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H18F3NO3S and its molecular weight is 409.42. The purity is usually 95%.
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Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a thiazepane ring. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is C19H16F3NOS, with a molecular weight of approximately 373.44 g/mol. The presence of functional groups such as the ketone and aromatic systems suggests potential reactivity and biological activity.
Structural Features
Feature | Description |
---|---|
Benzo[d][1,3]dioxole | A fused aromatic system known for various biological activities. |
Thiazepane Ring | A cyclic structure that may influence pharmacokinetics and receptor interactions. |
Trifluoromethyl Group | Enhances lipophilicity and may improve binding affinity to biological targets. |
The biological activity is hypothesized to arise from the compound's interaction with specific biological targets, including enzymes and receptors involved in metabolic processes. Computational tools like the Prediction of Activity Spectra for Substances (PASS) can estimate pharmacological effects based on structural features.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, several related compounds provide insight into its potential effects:
- Study on Thiazepane Derivatives : Research indicates that thiazepane derivatives can interact with multiple targets in cancer therapy, suggesting that similar interactions may be present in our compound .
- Fluorinated Compounds : The incorporation of trifluoromethyl groups in aromatic compounds has been associated with enhanced biological activity due to increased electron-withdrawing effects, impacting receptor binding .
Potential Applications
The unique structure of this compound suggests several potential applications:
- Drug Development : Its structural characteristics may allow it to serve as a lead compound for developing new anticancer or antimicrobial agents.
- Biological Probes : The fluorescent properties associated with some derivatives could be exploited for imaging in biological studies.
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWSQCGELADNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.